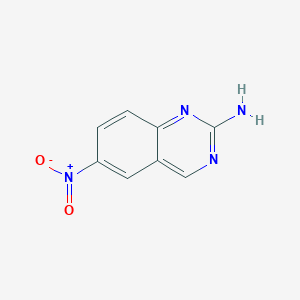

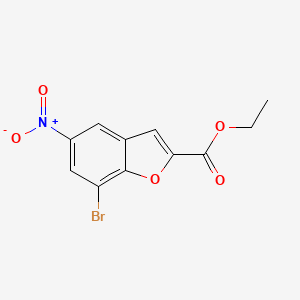

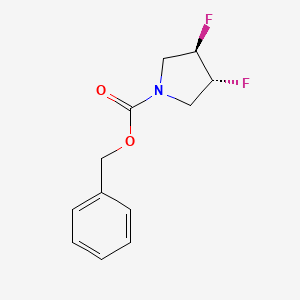

6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one

Vue d'ensemble

Description

Synthesis Analysis

DFTHN can be synthesized through a variety of methods, including the Friedel-Crafts reaction, Suzuki coupling reaction, and Diels-Alder reaction. A solution of 4-(3,5-difluoro-phenyl)-butyric acid in methanesulfonic acid was heated at 65° C for 35 minutes.

Molecular Structure Analysis

The molecular weight of DFTHN is 182.17 g/mol . The InChI Key is IHBLMGRKIVQKSM-UHFFFAOYSA-N .

Chemical Reactions Analysis

DFTHN is a versatile compound with a wide range of applications in scientific research and in the laboratory. It is used in the synthesis of various fluorinated compounds.

Physical And Chemical Properties Analysis

DFTHN is a colorless or white crystal . Its boiling point is approximately 274.2±40.0 °C , and its density is 1.290±0.06 g/cm3 .

Applications De Recherche Scientifique

- A review highlighted that compounds like hexafluoropropylene oxide dimer (HFPO-DA), hexafluoropropylene trimer acids (HFPO-TA), and 6:2 chlorinated polyfluorinated ether sulfonic acid (6:2 Cl-PFESA) have become the dominant global perfluorinated pollutants. These fluorinated alternatives exhibited comparable or even more serious potential toxicity than legacy PFASs, raising concerns about their environmental impact and the need for further toxicological studies (Wang et al., 2019).

Microbial Degradation of Polyfluoroalkyl Chemicals

Overview : This section delves into the microbial degradation of polyfluoroalkyl chemicals, discussing the transformation of these chemicals into perfluoroalkyl acids (PFAAs) and the potential health risks associated with the resulting degradation products.

- Polyfluoroalkyl chemicals, when released into the environment, can undergo microbial degradation, leading to the formation of perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) like PFOA and PFOS. These degradation products have raised health concerns due to their toxic profiles and persistence in the environment (Liu & Avendaño, 2013).

Developmental Toxicity of Perfluoroalkyl Acids

Overview : This section summarizes the developmental toxicity associated with perfluoroalkyl acids such as PFOS and PFOA, their prevalence in human tissues, and the renewed efforts to understand the hazards inherent in these compounds.

- Perfluoroalkyl acids like PFOS and PFOA have drawn considerable interest due to their widespread prevalence in humans. Recent studies on their developmental and reproductive effects have prompted a review of their potential risks to human health, suggesting avenues for further research to support risk assessment of these chemicals (Lau et al., 2004).

Synthesis and Characterization of Fluoropolymers

Overview : This section provides a comprehensive overview of the synthesis and characterization of fluoropolymers, particularly Polytetrafluoroethylene (PTFE), and discusses their extensive industrial applications and market relevance.

- The review on Polytetrafluoroethylene (PTFE) synthesis offers a detailed overview of the homopolymerization process, physicochemical properties, and applications. It discusses the industrial relevance of PTFE, its chemical inertness, hydrophobicity, thermal stability, and low coefficient of friction, making it suitable for various applications including coatings, lubrication, and aerospace (Puts, Crouse, & Améduri, 2019).

Safety And Hazards

Propriétés

IUPAC Name |

6,8-difluoro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O/c11-7-4-6-2-1-3-9(13)10(6)8(12)5-7/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBLMGRKIVQKSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide](/img/structure/B1396009.png)

![Spiro[2.5]octane-6-carboxylic acid](/img/structure/B1396022.png)

![7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1396027.png)